JKE-1716 -

JKE-1716

Catalog Number: EVT-3162967
CAS Number:
Molecular Formula: C20H20Cl2N4O4
Molecular Weight: 451.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JKE-1716 is an inhibitor of glutathione peroxidase 4 (GPX4) and a derivative of the GPX4 inhibitor ML-210.1 JKE-1716 reduces viability of LOX-IMVI cancer cells in a concentration-dependent manner and in a panel of additional cancer cell lines, an effect that can be blocked by the ferroptosis inhibitor ferrostatin-1.

  • Paper 1: Investigates the antifungal activity and chemical composition of Acinetobacter baumannii extracts, identifying various compounds like Malonic acid, mononitrile, monothioamide, and others. []
  • Paper 2: Analyzes the impact of bird species on avian reproduction ecotoxicological endpoints when exposed to pesticides like Thiamethoxam, Thiacloprid, Acetamiprid, Phosmet, and Dicofol. []
  • Paper 3: Describes the synthesis and reactions of 2,3,5,6-tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one and its thieno-extended analogue. []
  • Paper 4: Provides a comprehensive overview of organoselenium chemistry, including various reactions and transformations involving selenium-containing compounds. []
Source and Classification

JKE-1716 is derived from the nitroisoxazole family of compounds, which are known to generate reactive electrophiles that can interact with biological macromolecules. Its classification as a nitrile oxide compound places it within a group of molecules that exhibit significant reactivity due to their electrophilic nature. This reactivity is pivotal in its mechanism of action, particularly in the context of ferroptosis and GPX4 inhibition .

Synthesis Analysis

The synthesis of JKE-1716 involves several key steps that leverage the unique properties of its precursor compounds. The synthetic route typically starts with the formation of a nitroisoxazole, which undergoes transformation to yield the nitrile oxide functionality.

Key Technical Details:

  • Starting Materials: The synthesis often begins with readily available nitroalkanes and isoxazole derivatives.
  • Reagents: Common reagents include bases and catalysts that facilitate the formation of the desired nitrile oxide.
  • Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent degradation or side reactions.
  • Yield Optimization: Techniques such as solvent optimization and reaction time adjustments are employed to maximize yield and purity.
Molecular Structure Analysis

JKE-1716 features a complex molecular architecture characterized by its nitrile oxide group, which contributes to its electrophilic properties.

Structural Characteristics:

  • Molecular Formula: The exact molecular formula must be determined through analytical techniques such as mass spectrometry.
  • Functional Groups: Key functional groups include the nitrile oxide moiety, which is critical for its reactivity.
  • 3D Structure: Computational modeling may be used to predict the three-dimensional conformation of JKE-1716, aiding in understanding how it interacts with biological targets.

The molecular structure plays a vital role in its mechanism of action, influencing how effectively it can form adducts with target proteins like GPX4 .

Chemical Reactions Analysis

JKE-1716 participates in several significant chemical reactions, primarily involving its interaction with thiol-containing compounds such as cysteine and glutathione.

Reaction Mechanisms:

  • Electrophilic Addition: The nitrile oxide can react with nucleophiles (e.g., thiols) to form stable adducts.
  • Formation of Thiohydroximates: Upon reaction with cysteine or glutathione, JKE-1716 forms thiohydroximate derivatives, which are crucial for its biological activity.
  • Dehydration Reactions: In cellular environments, JKE-1716 may undergo dehydration to generate more reactive species capable of engaging GPX4 effectively.

These reactions highlight JKE-1716's role as a tool compound for studying ferroptosis and GPX4 inhibition .

Mechanism of Action

The mechanism by which JKE-1716 exerts its effects primarily involves the inhibition of GPX4 activity.

Detailed Mechanism:

  1. Cellular Activation: JKE-1716 requires conversion within cells to become an active electrophile capable of targeting GPX4.
  2. Formation of Reactive Species: The compound generates reactive intermediates that can bind covalently to active site residues in GPX4.
  3. Inhibition of Antioxidant Defense: By inhibiting GPX4, JKE-1716 promotes lipid peroxidation, leading to ferroptotic cell death.

This mechanism underscores the potential therapeutic applications of JKE-1716 in cancer treatment by exploiting vulnerabilities in cancer cell antioxidant systems .

Physical and Chemical Properties Analysis

JKE-1716 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Key Properties:

  • Solubility: Solubility profiles are critical for determining bioavailability; modifications may be necessary to enhance solubility.
  • Stability: Stability under physiological conditions affects its efficacy as a therapeutic agent; studies on degradation pathways are essential.
  • Reactivity: The electrophilic nature dictates how it interacts with cellular components, particularly thiols.

Understanding these properties aids in optimizing JKE-1716 for experimental and therapeutic applications .

Applications

JKE-1716 has significant implications for scientific research and potential therapeutic applications.

Scientific Applications:

  1. Ferroptosis Research: It serves as a tool for investigating ferroptosis mechanisms and identifying potential therapeutic targets.
  2. Cancer Therapy: By selectively inhibiting GPX4, it may enhance the efficacy of existing cancer treatments by inducing ferroptosis in resistant tumor cells.
  3. Biochemical Probes: Its reactivity makes it suitable for use as a biochemical probe to study redox biology and oxidative stress responses.

The versatility of JKE-1716 positions it as an important compound in both basic research and clinical contexts .

Introduction to GPX4 Inhibition in Oncological Research

Historical Context of Glutathione Peroxidase 4 (GPX4) as a Therapeutic Target

Glutathione Peroxidase 4 (GPX4), a selenocysteine-containing enzyme, was first identified as a master regulator of ferroptosis in 2012 when Dixon et al. demonstrated that direct GPX4 inhibition by (1S,3R)-RSL3 (RSL3) triggers iron-dependent lipid peroxidation and cell death [1]. Unlike other glutathione peroxidases, GPX4 uniquely reduces complex phospholipid hydroperoxides within cell membranes, positioning it as the central guardian against ferroptosis—a distinct form of regulated cell death characterized by mitochondrial shrinkage and loss of cristae [4] [10]. Early inhibitors like RSL3 and ML162 employed reactive chloroacetamide warheads that covalently target GPX4’s catalytic selenocysteine residue (Sec46). However, these compounds exhibited poor pharmacokinetic properties and low proteome-wide selectivity due to off-target interactions with other cysteine-containing proteins (e.g., thioredoxin reductases) [3] [6]. The discovery that GPX4 is overexpressed in 22 of 33 cancer types—including thyroid, colorectal, and lung cancers—and correlates with poor prognosis established its oncogenic role and therapeutic relevance [5] [8].

Table 1: Evolution of GPX4 Inhibitors in Cancer Research

GenerationRepresentative CompoundsMechanism of ActionKey Limitations
First-GenRSL3, ML162Covalent binding via chloroacetamideLow selectivity, poor PK properties
ProdrugML210Masked nitrile-oxide activationRequires metabolic conversion
Second-GenJKE-1716, JKE-1674Optimized nitrile-oxide prodrugEnhanced selectivity and stability

Rationale for Targeting GPX4 in Ferroptosis-Driven Cancer Therapies

The therapeutic rationale for GPX4 inhibition hinges on two interconnected biological principles:

  • Lipid Peroxidation Priming in Tumors: Cancer cells with high metastatic potential or therapy-resistant phenotypes (e.g., RAS-mutant, epithelial-mesenchymal transition) exhibit elevated levels of polyunsaturated fatty acids (PUFAs) in membranes, rendering them vulnerable to lipid peroxidation. GPX4 acts as the sole enzymatic brake preventing peroxidation cascade collapse [6] [10].
  • Synthetic Lethality with Chemoresistance: Tumors resistant to apoptosis-inducing agents (e.g., cisplatin, 5-fluorouracil) frequently develop dependency on GPX4. For example, cisplatin-resistant lung cancer cells show 3.5-fold higher GPX4 expression, and its inhibition restores chemosensitivity through ferroptosis induction [1] [8]. Mechanistically, GPX4 knockdown depletes glutathione (GSH), accelerates reactive oxygen species (ROS) accumulation, and disrupts mitochondrial electron transport—bypassing classical apoptosis pathways [5] [10].

Emergence of JKE-1716 as a Second-Generation GPX4 Inhibitor

JKE-1716 represents a structural evolution from the prototypical GPX4 inhibitor ML210, which was serendipitously discovered to covalently inhibit GPX4 via a masked nitrile-oxide electrophile [3]. Unlike chloroacetamide-based inhibitors (e.g., RSL3), ML210 derivatives undergo intracellular bioactivation to generate nitrile-oxide species that selectively engage Sec46 with 50-fold higher proteome-wide selectivity [3]. JKE-1716 emerged from systematic optimization of ML210’s scaffold to enhance:

  • Metabolic Stability: Introduction of sterically shielded motifs reduces non-specific oxidation.
  • Membrane Permeability: Lipophilic side chains improve cellular uptake.
  • GPX4 Binding Kinetics: Nitrile-oxide warheads exhibit faster on-rate constants (k~on~) to Sec46 versus cysteine residues [3].Table 2: Key Structural Innovations in JKE-1716
Structural FeatureRole in GPX4 InhibitionBiological Impact
Masked nitrile-oxide moietyProdrug activation in cellsReduced off-target reactivity
Optimized lipophilicityEnhanced membrane penetrationImproved tumor bioavailability
Stereoselective chiral centerSelective binding to GPX4 hydrophobic pocketHigher potency (IC~50~ < 100 nM)

Properties

Product Name

JKE-1716

IUPAC Name

(3Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-3-hydroxyimino-3-nitropropan-1-one

Molecular Formula

C20H20Cl2N4O4

Molecular Weight

451.3 g/mol

InChI

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)20(15-3-7-17(22)8-4-15)25-11-9-24(10-12-25)19(27)13-18(23-28)26(29)30/h1-8,20,28H,9-13H2/b23-18-

InChI Key

HZFRTZXJNACSIE-NKFKGCMQSA-N

SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-]

Isomeric SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C/C(=N/O)/[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.